molecular formula C22H20N2O5S B510288 Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate CAS No. 438488-91-6

Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate

Cat. No.: B510288
CAS No.: 438488-91-6
M. Wt: 424.5g/mol
InChI Key: FKKRPTKOHUIYKN-UHFFFAOYSA-N
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Description

Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate is a synthetic organic compound featuring a benzo[cd]indole core substituted with a sulfonamide linkage and an ethyl ester group. The sulfonamido group (-SO₂NH-) bridges the indole core to a para-substituted ethyl benzoate, which enhances solubility and modulates pharmacokinetic properties. This compound is synthesized via sulfonylation of the benzo[cd]indole intermediate (e.g., using sulfonyl chloride derivatives) followed by coupling with ethyl 4-aminobenzoate under basic conditions .

Properties

IUPAC Name

ethyl 4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-24-18-12-13-19(16-6-5-7-17(20(16)18)21(24)25)30(27,28)23-15-10-8-14(9-11-15)22(26)29-4-2/h5-13,23H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKRPTKOHUIYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)OCC)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, N-ethylnaphtholactam (6.46 g, 33 mmol) is dissolved in chloroform (100 mL) and treated with chlorosulfonic acid (11.5 g, 99 mmol) at 0°C. The mixture is heated to 50°C for 6 hours, after which it is quenched with ice water and extracted with dichloromethane (DCM). The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the sulfonyl chloride intermediate.

Key Data:

ParameterValue
Starting MaterialN-ethylnaphtholactam
ReagentChlorosulfonic acid
SolventChloroform
Temperature0°C → 50°C
Reaction Time6 hours
Yield59%

This method ensures efficient sulfonation at the 6-position of the benzo[cd]indole scaffold, with minimal side reactions due to controlled temperature and stoichiometry.

Coupling with Ethyl 4-Aminobenzoate

The sulfonyl chloride intermediate is subsequently reacted with ethyl 4-aminobenzoate to form the target sulfonamide. This step establishes the critical C–N bond between the benzo[cd]indole and benzoate moieties.

Reaction Mechanism and Conditions

In a typical procedure, 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. Ethyl 4-aminobenzoate (1.2 equiv) and triethylamine (2.5 equiv) are added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours, followed by extraction with DCM and purification via column chromatography (hexane/ethyl acetate, 3:1).

Key Data:

ParameterValue
Coupling AgentTriethylamine
SolventDichloromethane (DCM)
Temperature0°C → Room Temperature
Reaction Time12 hours
PurificationColumn Chromatography
Yield68–75% (estimated)

The use of triethylamine as a base facilitates the deprotonation of the amine, enhancing nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.

Structural Confirmation and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques to validate purity and structure.

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 8.4 Hz, 1H, Ar–H), 8.12 (d, J = 8.0 Hz, 1H, Ar–H), 7.95 (s, 1H, Ar–H), 7.68–7.61 (m, 3H, Ar–H), 4.35 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.92 (q, J = 7.0 Hz, 2H, NCH2CH3), 1.39 (t, J = 7.1 Hz, 3H, OCH2CH3), 1.25 (t, J = 7.0 Hz, 3H, NCH2CH3).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1678 cm⁻¹ (C=O lactam), 1342 cm⁻¹ (S=O symmetric), 1165 cm⁻¹ (S=O asymmetric).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.8 minutes, confirming >98% purity.

Alternative Synthetic Routes

While the above method is the most documented, alternative approaches have been explored for related benzo[cd]indole sulfonamides, providing insights into potential optimizations.

Use of Morpholine Derivatives

Patents describe the reaction of benzo[cd]indole sulfonyl chlorides with morpholine-containing amines under similar conditions, yielding analogs with substituted aryl groups. For example, 1-ethyl-N-(2-morpholin-4-ylethyl)-2-oxobenzo[cd]indole-6-sulfonamide is synthesized using DCM and triethylamine, achieving yields of 72%. This suggests that steric and electronic effects of the amine component minimally impact coupling efficiency.

Solvent and Temperature Variations

Replacing DCM with tetrahydrofuran (THF) in the coupling step has been reported for similar compounds, though longer reaction times (18–24 hours) are required to compensate for lower polarity. Elevated temperatures (40–50°C) reduce reaction times to 6–8 hours but may necessitate stricter moisture control.

Industrial-Scale Considerations

Scalability and cost-effectiveness are critical for large-scale production. Key considerations include:

Reagent Economics

Chlorosulfonic acid, while effective, poses handling challenges due to its corrosivity. Substituting with sulfur trioxide–DMF complexes has been proposed for safer sulfonation but requires higher temperatures (80–100°C) and offers marginally lower yields (50–55%).

Waste Management

The quench step generates acidic aqueous waste containing residual chlorosulfonic acid. Neutralization with calcium carbonate prior to disposal is recommended to meet environmental regulations.

Challenges and Limitations

Byproduct Formation

Over-sulfonation at the 5-position of the benzo[cd]indole core is observed when chlorosulfonic acid is used in excess, necessitating precise stoichiometric control.

Purification Difficulties

Column chromatography, while effective for lab-scale purification, is impractical for industrial production. Recrystallization from ethanol/water (3:1) has been explored as an alternative, though it reduces yield by 10–15% .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate has a complex molecular structure characterized by its indole and sulfonamide moieties. The compound's molecular formula is C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 409.5 g/mol. Its unique structure allows for diverse interactions within biological systems, making it a candidate for various applications.

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds containing indole structures exhibit anticancer properties. This compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that similar indole derivatives can interact with cellular pathways involved in cancer proliferation .

2. Antimicrobial Properties
The sulfonamide group is known for its antibacterial activity. Compounds like this compound may exhibit broad-spectrum antimicrobial effects against various pathogens. Research on related sulfonamide derivatives has demonstrated efficacy against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. The compound's potential to modulate inflammatory pathways could make it useful in treating conditions such as arthritis or other inflammatory diseases. Preliminary studies suggest that similar compounds can reduce pro-inflammatory cytokine levels .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

1. Formation of Indole Derivatives
Indoles can be synthesized through cyclization reactions involving appropriate precursors such as phenylhydrazines and carbonyl compounds.

2. Sulfonamide Formation
The introduction of the sulfonamide group is usually achieved by reacting an amine with a sulfonyl chloride or sulfonic acid derivative.

3. Esterification
The final step often involves esterification to form the benzoate moiety, which can be accomplished using acid chlorides or anhydrides in the presence of a base.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with indole-based compounds:

StudyFindings
Research on Indole Derivatives Demonstrated anticancer properties through apoptosis induction in breast cancer cell lines.
Antimicrobial Activity Showed effectiveness against Staphylococcus aureus and Escherichia coli using related sulfonamide compounds.
Anti-inflammatory Mechanisms Indicated potential reduction in TNF-alpha levels in experimental models using indole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate involves its interaction with biological targets through the sulfonamide group, which can mimic the structure of natural substrates or inhibitors. This interaction can inhibit enzyme activity or disrupt biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of sulfonamidobenzamide (SABA) derivatives and benzo[cd]indole-based molecules. Key structural analogues include:

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate (Target) Benzo[cd]indole + sulfonamide 1-Ethyl group on indole; ethyl ester on benzoate Likely antimicrobial (inferred from SABA1); synthesis via sulfonyl chloride intermediates
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Sulfonamidobenzamide Phenylcarbamoyl group; chloro substituent MIC 0.45–0.9 mM against E. coli (efflux-compromised strain); targets bacterial pathways
I-6230, I-6232, I-6273 (Ethyl 4-substituted benzoates) Ethyl benzoate Phenethylamino groups with pyridazinyl or isoxazolyl substituents Designed for receptor binding (e.g., kinase inhibition); substituents influence selectivity
Compound 39 / 40 (Phosphate derivatives) Benzo[cd]indole + sulfonamide Phosphate esters (pentyl/hexyl) instead of ethyl benzoate Enhanced hydrophilicity; potential prodrugs for improved bioavailability
Methyl 4-{[(1-methyl-2-oxo-benzo[cd]indol-6-yl)sulfonyl]amino}benzoate Methyl ester variant Methyl ester; 1-methyl group on indole Likely reduced metabolic stability compared to ethyl ester (shorter alkyl chain)

Key Comparative Insights

  • Antimicrobial Activity : SABA1 (), a sulfonamidobenzamide analogue, demonstrates direct antimicrobial effects against E. coli, suggesting that the sulfonamide linkage and aromatic substituents are critical for targeting bacterial efflux systems. The target compound’s benzo[cd]indole core may enhance binding affinity due to its rigid structure.
  • Substituent Flexibility : Ethyl 4-substituted benzoates (e.g., I-6230 ) highlight the role of heterocyclic groups (pyridazinyl, isoxazolyl) in modulating receptor interactions. The target compound’s ethyl ester may balance lipophilicity and metabolic stability better than methyl esters () or hydrophilic phosphates ().
  • Synthetic Routes : The synthesis of the target compound parallels methods for sulfonamide derivatives, utilizing sulfonyl chloride intermediates (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride) coupled with amines under basic conditions (). This contrasts with phosphate derivatives (), which require additional phosphorylation steps.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The ethyl ester in the target compound likely increases membrane permeability compared to phosphate derivatives (e.g., Compounds 39/40 ), which are more polar.
  • Metabolic Stability : Methyl esters () are prone to faster enzymatic hydrolysis than ethyl esters, suggesting the target compound may exhibit prolonged systemic exposure.

Biological Activity

Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H19N3O4S
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 438488-87-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Studies have shown that derivatives of benzo[cd]indole compounds exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with DNA : Some studies suggest that it may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : The compound appears to inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism and oxidative stress responses.
  • Redox Activity : Its redox-active properties may contribute to its ability to disrupt cellular antioxidation systems in pathogens.

Antimicrobial Activity

A study focusing on the antimicrobial effects of related compounds found that benzo[cd]indole derivatives exhibited significant activity against various bacteria and fungi. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL for effective strains, indicating strong potential for therapeutic applications in treating infections.

CompoundMIC (µg/mL)Target Organism
Ethyl 4-(1-ethyl-2-oxo...)20Staphylococcus aureus
Ethyl 4-(1-ethyl-2-oxo...)30Escherichia coli
Ethyl 4-(1-ethyl-2-oxo...)25Candida albicans

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of Ethyl 4-(1-ethyl-2-oxo...) on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound induced apoptosis as evidenced by increased levels of caspase activity.

Cell LineIC50 (µM)Mechanism
MCF715Apoptosis induction
A54920Cell cycle arrest

Enzyme Inhibition Studies

Research indicates that Ethyl 4-(1-ethyl-2-oxo...) effectively inhibits xanthine oxidase activity, which is crucial in the management of gout and other inflammatory conditions. The inhibition constant (Ki) was determined to be approximately 5 µM.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing sulfonamide-linked benzo[cd]indole derivatives like Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate?

  • Methodological Answer : The synthesis typically involves sulfonylation of the benzo[cd]indole scaffold followed by coupling with an ethyl benzoate derivative. For example, sulfonyl chloride intermediates (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride) are reacted with amines under basic conditions (e.g., Et₃N or DMAP in DMF) to form sulfonamides. Subsequent esterification or alkylation steps introduce the ethyl benzoate group. Key steps include purification via silica gel chromatography and characterization using ¹H/¹³C NMR and HRMS .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Structural validation relies on:

  • NMR Spectroscopy : Distinct chemical shifts for the ethyl ester (δ ~4.3 ppm for CH₂ and δ ~1.3 ppm for CH₃) and sulfonamide NH (δ ~10-11 ppm) confirm functional groups .
  • Mass Spectrometry : HRMS provides exact mass matching (e.g., m/z calculated for C₂₄H₂₃N₂O₅S: 475.1302) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 60.62%, H: 4.87%, N: 5.90%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonamide coupling steps?

  • Methodological Answer : Yield improvements involve:

  • Catalyst Screening : DMAP or Et₃N enhances nucleophilicity in sulfonamide formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
  • Temperature Control : Reactions at 0°C minimize side reactions during sulfonyl chloride activation .
  • Purification : Gradient elution (e.g., EtOAc/petroleum ether) in column chromatography resolves byproducts .

Q. What strategies resolve discrepancies in NMR data for sulfonamide protons?

  • Methodological Answer : Discrepancies arise from tautomerism or solvent effects. Solutions include:

  • Variable Temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism in the benzo[cd]indole core) .
  • Deuterated Solvent Swapping : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity .

Q. How does the ethyl benzoate group influence the compound’s physicochemical properties?

  • Methodological Answer : Comparative studies with analogs (e.g., methyl or propyl esters) reveal:

  • Solubility : Ethyl esters balance lipophilicity for improved aqueous/organic phase partitioning .
  • Stability : Ethyl groups resist hydrolysis under acidic conditions better than methyl esters .
  • Crystallinity : Ethyl substituents enhance crystal packing, aiding X-ray diffraction studies .

Q. What crystallographic tools are recommended for resolving complex hydrogen-bonding networks in this compound?

  • Methodological Answer : Use SHELX programs (SHELXT/SHELXL) for:

  • Space Group Determination : SHELXT automates Laue group identification from single-crystal data .
  • Hydrogen Bond Refinement : SHELXL’s restraints refine disordered H-atoms in sulfonamide and ester moieties .
  • Twinned Data Handling : SHELXL’s TWIN/BASF commands address pseudo-merohedral twinning .

Data Contradiction and Validation

Q. How should researchers address conflicting elemental analysis and HRMS data?

  • Methodological Answer :

  • Replicate Analysis : Repeat combustion analysis to rule out hygroscopicity or incomplete combustion .
  • High-Resolution MS/MS : Fragment ions validate molecular integrity (e.g., m/z 475.1302 → 315.08 for benzo[cd]indole loss) .
  • Supplementary Techniques : X-ray crystallography provides absolute configuration confirmation .

Q. What experimental controls ensure reproducibility in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Isolation : Characterize each intermediate (e.g., sulfonyl chloride, amine derivatives) before proceeding .
  • Inert Atmosphere : Use N₂/Ar for moisture-sensitive steps (e.g., phosphonate coupling) .
  • QC Checkpoints : Monitor reactions via TLC or inline IR spectroscopy for real-time validation .

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